4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-pyrazin-2-ylpropan-2-yl)benzamide
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Overview
Description
4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-pyrazin-2-ylpropan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyclopentylpiperidine moiety, a methoxy group, and a pyrazinylpropan-2-yl group. Its unique structure suggests potential utility in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-pyrazin-2-ylpropan-2-yl)benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the coupling of the benzamide and pyrazinylpropan-2-yl moieties. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentyl Group: This step often involves alkylation reactions using cyclopentyl halides.
Coupling Reactions: The final coupling of the benzamide and pyrazinylpropan-2-yl groups can be performed using amide bond formation techniques, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-pyrazin-2-ylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ can be used under acidic conditions.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-pyrazin-2-ylpropan-2-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-pyrazin-2-ylpropan-2-yl)benzamide: can be compared to other benzamide derivatives with similar substituents.
Cyclopentylpiperidine derivatives: These compounds share the piperidine ring and cyclopentyl group, but differ in other substituents.
Pyrazinylpropan-2-yl derivatives: These compounds share the pyrazinylpropan-2-yl group but differ in the benzamide core.
Uniqueness
The unique combination of the cyclopentylpiperidine, methoxy, and pyrazinylpropan-2-yl groups in this compound sets it apart from other similar compounds, potentially offering distinct biological and chemical properties.
Properties
IUPAC Name |
4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-pyrazin-2-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-18(15-20-17-26-11-12-27-20)28-25(30)19-7-8-23(24(16-19)31-2)32-22-9-13-29(14-10-22)21-5-3-4-6-21/h7-8,11-12,16-18,21-22H,3-6,9-10,13-15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEDUAKLIPOWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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